molecular formula C18H17N3O3 B2384788 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1170948-13-6

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2384788
CAS No.: 1170948-13-6
M. Wt: 323.352
InChI Key: IGDGTMVQNMQAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound with a molecular formula of C18H17N3O3 and a molecular weight of 323.3 g/mol . It features a 1,3,4-oxadiazole ring system, a prominent pharmacophore in medicinal chemistry known for its diverse biological potential. This scaffold is extensively investigated in anticancer research for its ability to interact with various biological targets, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The structure of this specific compound incorporates a 4-methylbenzyl group at the 5-position of the oxadiazole ring and a phenoxyacetamide group at the 2-position, making it a valuable intermediate or candidate for structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this compound to explore its potential inhibitory effects on cancer cell proliferation or to develop novel multi-target therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-7-9-14(10-8-13)11-17-20-21-18(24-17)19-16(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGTMVQNMQAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylbenzyl Carboxylic Acid Hydrazide

4-Methylbenzyl carboxylic acid (10.0 g, 60.6 mmol) is reacted with thionyl chloride (14.4 mL, 198 mmol) under reflux in anhydrous dichloromethane (DCM) for 4 hours to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is treated with hydrazine hydrate (6.1 mL, 121 mmol) in dry tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12 hours, filtered, and recrystallized from ethanol to yield 4-methylbenzyl carboxylic acid hydrazide as white crystals (8.7 g, 85%, m.p. 142–144°C).

Formation of Acylthiosemicarbazide

The hydrazide (7.5 g, 44.1 mmol) is suspended in ethanol (150 mL) with carbon disulfide (4.0 mL, 66.2 mmol) and potassium hydroxide (5.0 g, 89 mmol). The reaction is refluxed for 8 hours, cooled, and acidified with dilute hydrochloric acid to precipitate the acylthiosemicarbazide intermediate. The product is filtered and dried (7.1 g, 78%, m.p. 158–160°C).

Cyclization to 5-(4-Methylbenzyl)-1,3,4-Oxadiazol-2-Amine

The acylthiosemicarbazide (6.0 g, 29.4 mmol) is treated with iodine (8.9 g, 35.3 mmol) in ethanol (120 mL) containing potassium iodide (5.8 g, 35.3 mmol). The mixture is heated at 70°C for 6 hours, cooled, and quenched with sodium thiosulfate. The precipitate is filtered and purified via column chromatography (ethyl acetate/hexane, 1:3) to afford 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine as a pale-yellow solid (4.3 g, 82%, m.p. 172–174°C).

Table 1. Analytical Data for 5-(4-Methylbenzyl)-1,3,4-Oxadiazol-2-Amine

Property Value
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
IR (KBr, cm⁻¹) 3320 (N–H), 1650 (C=N), 1240 (C–O–C)
¹H NMR (400 MHz, CDCl₃) δ 2.35 (s, 3H, CH₃), 3.72 (s, 2H, CH₂), 7.15–7.28 (m, 4H, Ar–H), 5.21 (br s, 2H, NH₂)

Acylation with Phenoxyacetyl Chloride

The 2-amino group of the oxadiazole intermediate is acylated to introduce the phenoxyacetamide moiety.

Preparation of Phenoxyacetyl Chloride

Phenoxyacetic acid (5.0 g, 29.9 mmol) is stirred with thionyl chloride (7.1 mL, 98.7 mmol) in DCM (50 mL) at 0°C for 1 hour, followed by reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield phenoxyacetyl chloride as a colorless liquid (5.4 g, 95%).

Coupling Reaction

The oxadiazol-2-amine (4.0 g, 19.9 mmol) is dissolved in dry DCM (100 mL) with triethylamine (4.2 mL, 29.9 mmol). Phenoxyacetyl chloride (3.8 g, 21.9 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The solution is washed with water (3 × 50 mL), dried over sodium sulfate, and concentrated. Recrystallization from ethanol/water (4:1) gives N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide as white crystals (5.8 g, 78%, m.p. 185–187°C).

Table 2. Characterization Data for this compound

Property Value
Molecular Formula C₁₉H₁₇N₃O₃
Molecular Weight 335.36 g/mol
IR (KBr, cm⁻¹) 3280 (N–H), 1715 (C=O), 1245 (C–O–C)
¹H NMR (400 MHz, DMSO-d₆) δ 2.30 (s, 3H, CH₃), 3.68 (s, 2H, CH₂), 4.65 (s, 2H, OCH₂), 6.90–7.40 (m, 9H, Ar–H), 10.15 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 21.1 (CH₃), 35.8 (CH₂), 65.2 (OCH₂), 114.5–160.2 (Ar–C), 167.4 (C=O), 170.1 (C=N)
MS (ESI) m/z 336.2 [M+H]⁺

Optimization and Yield Analysis

The cyclization step using iodine as the oxidizing agent proved superior to alternatives like 1,3-dibromo-5,5-dimethylhydantoin, yielding the oxadiazole intermediate in 82% purity. Solvent screening revealed ethanol as optimal for both cyclization and acylation steps, minimizing side reactions. The final recrystallization step enhanced purity from 89% to 99%, as confirmed by HPLC.

Table 3. Comparative Yields Under Varied Reaction Conditions

Step Condition Yield (%)
Cyclization Iodine in ethanol 82
1,3-Dibromo-5,5-DMH in acetonitrile 68
Acylation DCM with triethylamine 78
THF with pyridine 65

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

a) Antifungal Derivatives (LMM5 and LMM11)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
    • Key Features : Contains a sulfamoyl-benzamide group and a 4-methoxyphenyl substituent.
    • Activity : Exhibits antifungal activity against Candida albicans via ergosterol biosynthesis inhibition, comparable to fluconazole .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Features : Substituted with a furan ring and cyclohexyl-ethyl sulfamoyl group.
    • Activity : Moderate antifungal activity, with lower potency than LMM5 due to reduced hydrophobicity .

Comparison with Target Compound :

  • The target compound lacks the sulfamoyl-benzamide group but incorporates a phenoxyacetamide chain.
b) Antimicrobial Benzofuran–Oxadiazole Derivatives (2a and 2b)
  • 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
    • Key Features : Include a benzofuran ring and thioether linkage.
    • Activity : Potent antimicrobial agents, with 2b showing superior activity due to the electron-donating methoxy group .

Comparison with Target Compound :

  • The target compound replaces the thioether and benzofuran groups with a phenoxyacetamide chain and 4-methylbenzyl substituent. The absence of a sulfur atom may reduce oxidative instability, while the methyl group could enhance lipophilicity for membrane penetration.

Derivatives with Varied Heterocyclic Cores

a) Thiadiazole-Based Analogues
  • Compound in : 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide Key Features: Contains a 1,3,4-thiadiazole core with dual sulfanyl groups.

Comparison with Target Compound :

  • The 1,3,4-oxadiazole core in the target compound is more polarizable than thiadiazole, which may favor hydrogen bonding in biological targets.
b) Thiazol-Amine Hybrid (Compound 4 in )
  • Structure: N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Key Features: Combines oxadiazole with a thiazol-2-amine group.

Comparison with Target Compound :

  • The target compound’s simpler structure (lacking a thiazole ring) may reduce synthetic complexity while maintaining focus on acetamide-mediated interactions.

Enzyme Inhibitors and Lipoxygenase Modulators

  • N-Substituted Acetamides () :
    • Example : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide
  • Activity : Acts as a lipoxygenase inhibitor (anti-inflammatory) due to the chloro and methoxy substituents .

Comparison with Target Compound :

  • The target compound’s 4-methylbenzyl group is less electron-withdrawing than chlorine, which may reduce enzyme inhibition potency but improve metabolic stability.

Biological Activity

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This compound features a unique structure that combines an oxadiazole ring with a phenoxyacetamide moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}. The compound's structure is characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Phenoxy Group : A phenolic structure that may enhance lipophilicity and biological activity.
  • Acetamide Group : Contributes to the compound's solubility and potential interaction with biological receptors.

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines compared to control groups.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. In particular:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : Studies report effective inhibition of bacterial growth, indicating potential as an antimicrobial agent.

Data Table: Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting induction of apoptosis.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating significant antibacterial activity.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole core. A common approach includes:

  • Step 1: Cyclization of hydrazide derivatives (e.g., 4-methylbenzyl-substituted hydrazides) with triethyl orthoacetate or benzoate under reflux conditions to form the oxadiazole ring .
  • Step 2: Coupling the oxadiazole intermediate with 2-phenoxyacetic acid via amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
  • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the oxadiazole ring, phenoxy group, and acetamide linkage. Distinct peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Absorption bands for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Enzyme Inhibition Studies: Fluorometric assays targeting enzymes like lipoxygenase or acetylcholinesterase, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for oxadiazole-containing acetamides?

Discrepancies often arise from:

  • Reaction Conditions: Varying solvent polarity (DMF vs. THF) or catalysts (NaH vs. K₂CO₃) impacts cyclization efficiency. Systematic optimization via Design of Experiments (DoE) is recommended .
  • Purification Methods: Column chromatography vs. recrystallization affects yield. For example, using ethyl acetate/hexane gradients improves isolation of polar intermediates .
  • By-Product Analysis: LC-MS or GC-MS identifies side products (e.g., hydrolysis of oxadiazole rings under acidic conditions), guiding protocol adjustments .

Q. What computational methods predict the bioactivity of this compound against specific enzyme targets?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or β-lactamase). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .
  • DFT Studies: Quantum mechanical calculations (e.g., B3LYP/6-31G*) evaluate electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial potency .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

  • Lipophilicity Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) on the phenoxy moiety enhances membrane permeability, as shown in analogs with logP values <3.5 .
  • Metabolic Stability: Microsomal assays (e.g., liver microsomes) identify metabolic hotspots. Methylation of the oxadiazole nitrogen reduces CYP450-mediated degradation .

Q. How does structural modification of the phenoxy group influence bioactivity?

  • Substituent Effects: Fluorine or methoxy groups at the para-position of the phenoxy ring enhance antibacterial activity (MIC reduction by 50% in P. aeruginosa), likely due to increased electron density and target affinity .
  • Comparative SAR Studies: Analogs with bulkier substituents (e.g., -OCH₂CH₃) show reduced activity, suggesting steric hindrance limits target binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s anti-inflammatory activity?

  • Assay Variability: Differences in cell lines (RAW 264.7 vs. THP-1 macrophages) or inflammation inducers (LPS vs. TNF-α) affect IC₅₀ values. Standardizing protocols (e.g., consistent LPS concentrations) minimizes variability .
  • Solubility Issues: Low aqueous solubility (<10 µg/mL) in PBS may lead to false negatives. Using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations improves bioavailability in in vitro models .

Methodological Resources

  • Synthesis Protocols: Refer to hydrazide cyclization methods in J. Saudi Chem. Soc. (2013) for scalable routes .
  • Spectroscopic Data: PubChem entries (CIDs for analogs) provide reference NMR/MS spectra .
  • Computational Tools: Tutorials for AutoDock and Gaussian 09 are available in open-access platforms like PLOS Computational Biology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.